N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine
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Overview
Description
N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine is a fluorinated amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine typically involves the reaction of 1-fluorocyclohexylmethylamine with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the oxirane ring and subsequent formation of the oxolan-3-amine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine
- N-[(1-chlorocyclohexyl)methyl]oxolan-3-amine
- N-[(1-bromocyclohexyl)methyl]oxolan-3-amine
Uniqueness
N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated or differently halogenated analogs.
Properties
Molecular Formula |
C11H20FNO |
---|---|
Molecular Weight |
201.28 g/mol |
IUPAC Name |
N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C11H20FNO/c12-11(5-2-1-3-6-11)9-13-10-4-7-14-8-10/h10,13H,1-9H2 |
InChI Key |
UYXCXNWIAFIUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2CCOC2)F |
Origin of Product |
United States |
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